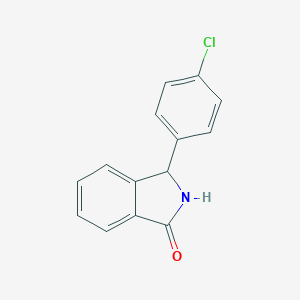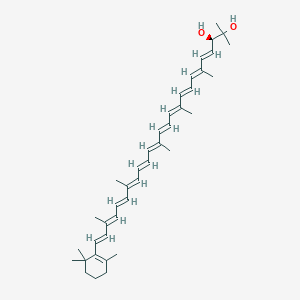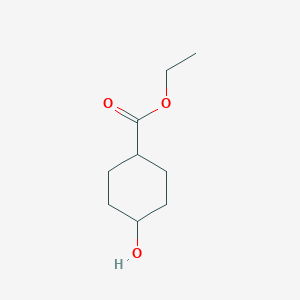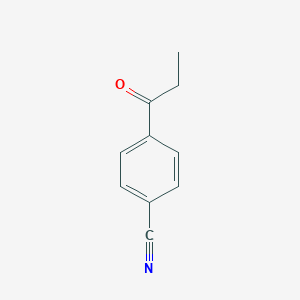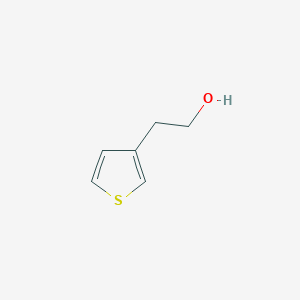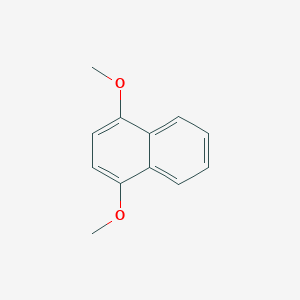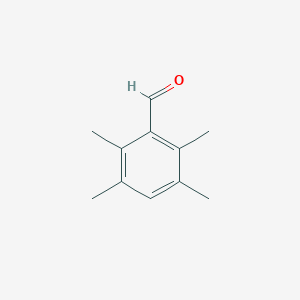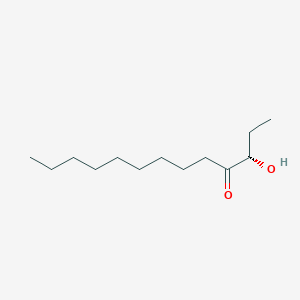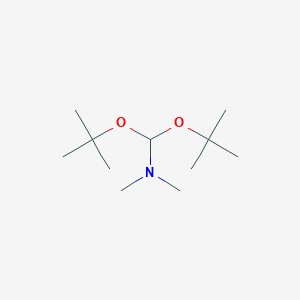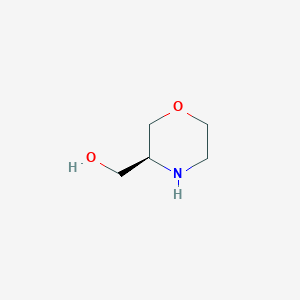
Cloruro de 4-bromobutírico
Descripción general
Descripción
4-Bromobutyryl chloride is an organic compound with the chemical formula C4H6BrClO. It is a colorless to slightly yellow liquid that is primarily used as an intermediate in organic synthesis and pharmaceuticals . The compound is known for its reactivity due to the presence of both bromine and acyl chloride functional groups.
Aplicaciones Científicas De Investigación
4-Bromobutyryl chloride is widely utilized in scientific research due to its versatility:
Mecanismo De Acción
Target of Action
4-Bromobutyryl chloride is a chemical compound used as an intermediate in organic synthesis and pharmaceuticals . It is primarily used as a precursor for the synthesis of other compounds . The primary targets of 4-Bromobutyryl chloride are the molecules it reacts with in these synthesis processes.
Biochemical Pathways
For example, it is used as a precursor for the synthesis of carolic acid . The exact pathways affected would depend on the specific compounds being synthesized.
Result of Action
The result of 4-Bromobutyryl chloride’s action is the formation of new compounds through chemical reactions. The exact products depend on the reactants and conditions of the reaction. In the body, exposure to 4-Bromobutyryl chloride could potentially result in chemical burns and eye damage .
Action Environment
The action of 4-Bromobutyryl chloride is highly dependent on the environmental conditions. It reacts violently with water , so it must be stored and handled in a dry environment. It is also sensitive to heat and should be kept away from ignition sources due to its combustibility . In the laboratory, it should be handled under an inert atmosphere to prevent reaction with atmospheric moisture .
Análisis Bioquímico
Biochemical Properties
4-Bromobutyryl chloride plays a significant role in biochemical reactions, particularly in the synthesis of carolic acid by reacting with ethoxymagnesiomalonic ester . It interacts with various enzymes and proteins, facilitating the formation of complex organic compounds. The nature of these interactions often involves the formation of covalent bonds, which are crucial for the stability and functionality of the synthesized molecules.
Cellular Effects
The effects of 4-Bromobutyryl chloride on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromobutyryl chloride can modify the activity of specific enzymes, leading to changes in metabolic flux and the production of metabolites . These changes can have downstream effects on cellular processes, including growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Bromobutyryl chloride exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form covalent bonds with target molecules is a key aspect of its mechanism of action . Additionally, 4-Bromobutyryl chloride can influence gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromobutyryl chloride can change over time. The compound’s stability and degradation are important factors to consider. Over time, 4-Bromobutyryl chloride may degrade, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-Bromobutyryl chloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects are often observed at high doses, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
4-Bromobutyryl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can affect metabolic flux and the levels of metabolites, influencing overall cellular metabolism . These interactions are crucial for the synthesis and degradation of organic molecules within the cell.
Transport and Distribution
Within cells and tissues, 4-Bromobutyryl chloride is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of 4-Bromobutyryl chloride are essential for its biological activity and function.
Subcellular Localization
The subcellular localization of 4-Bromobutyryl chloride is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell . The localization of 4-Bromobutyryl chloride can influence its activity and function, affecting various cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromobutyryl chloride can be synthesized through the reaction of 4-bromobutyric acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the thionyl chloride acts as both a chlorinating agent and a dehydrating agent, converting the carboxylic acid group into an acyl chloride group .
Industrial Production Methods: In industrial settings, the production of 4-bromobutyryl chloride follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency. The product is then purified through distillation to achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromobutyryl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or alcohols, forming corresponding amides or esters.
Acylation Reactions: The acyl chloride group can react with nucleophiles like amines to form amides or with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Acylation Reactions: Reagents like ammonia (NH3) or primary amines are commonly used under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Products include azides or nitriles.
Acylation Reactions: Products include amides or esters.
Comparación Con Compuestos Similares
4-Bromobutyryl chloride can be compared with other similar compounds, such as:
4-Chlorobutyryl chloride: Similar in structure but contains a chlorine atom instead of bromine. It exhibits similar reactivity but may have different physical properties.
4-Iodobutyryl chloride: Contains an iodine atom instead of bromine.
Uniqueness: 4-Bromobutyryl chloride is unique due to its balanced reactivity and availability. The presence of both bromine and acyl chloride functional groups makes it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
4-bromobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrClO/c5-3-1-2-4(6)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTRXDSAJLSRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061296 | |
| Record name | Butanoyl chloride, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927-58-2 | |
| Record name | 4-Bromobutanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromobutyryl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoyl chloride, 4-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoyl chloride, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobutyryl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMOBUTYRYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/898F737ARM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for 4-Bromobutyryl chloride in the context of surface modification?
A1: 4-Bromobutyryl chloride acts as a linker molecule, facilitating the attachment of other molecules to surfaces. This is achieved through its reactivity with amine groups. The acyl chloride group (-COCl) readily reacts with primary amines (-NH2) to form stable amide bonds (-CONH-). For instance, in one study, 4-Bromobutyryl chloride was used to modify the surface of silica nanoparticles (SiO2) by reacting with the amine groups of polyethylenimine (PEI) [, ]. This modification enabled the attachment of PEI, a cationic polymer, to the silica surface, ultimately leading to antimicrobial properties [, ].
Q2: Can you elaborate on the bactericidal activity observed in materials modified with 4-Bromobutyryl chloride?
A2: While 4-Bromobutyryl chloride itself may not possess inherent bactericidal properties, its use in surface modifications allows for the introduction of antimicrobial agents. In the studies mentioned, 4-Bromobutyryl chloride facilitates the grafting of quaternized polyethylenimines (QPEI) onto silica nanoparticles [, ]. QPEI, a class of cationic polymers, exhibits strong bactericidal activity. The positively charged quaternary ammonium groups in QPEI interact with the negatively charged bacterial cell membranes, leading to disruption and cell death [, ].
Q3: Beyond antimicrobial applications, what other research areas utilize 4-Bromobutyryl chloride?
A3: 4-Bromobutyryl chloride serves as a valuable building block in synthesizing various organic compounds. Its reactivity with amines makes it a key reagent in introducing 4-bromobutyramide moieties into target molecules. This modification is particularly useful in medicinal chemistry. For example, 4-Bromobutyryl chloride was employed in synthesizing novel 1,2,4-triazole derivatives with potential α-glucosidase inhibitory activity [].
Q4: Are there any insights into the structure-activity relationship of compounds derived from 4-Bromobutyryl chloride?
A4: While specific structure-activity relationships depend on the target and overall molecular design, the presence of the 4-bromobutyramide group can influence several factors. The length and flexibility of the butyl chain may impact the molecule's ability to interact with binding sites or influence its pharmacokinetic properties. The bromine atom can serve as a handle for further modifications or contribute to specific interactions with biological targets. In the case of the 1,2,4-triazole derivatives mentioned earlier, the presence of various aromatic substituents on the 4-bromobutyramide moiety significantly influenced their α-glucosidase inhibitory activity, indicating the importance of this group in target binding [].
Q5: What analytical techniques are commonly employed to characterize 4-Bromobutyryl chloride and its derivatives?
A5: Several techniques are routinely used to characterize 4-Bromobutyryl chloride and its derivatives. Fourier-transform infrared spectroscopy (FTIR) helps identify characteristic functional groups like carbonyl stretching in the acyl chloride and amide bonds formed during reactions [, , ]. Nuclear magnetic resonance spectroscopy (NMR), both ¹H and ¹³C, provides detailed structural information, including the presence and environment of protons and carbon atoms in the molecule []. Mass spectrometry (MS) can be used to determine the molecular weight and fragmentation patterns, further confirming the compound's identity [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
